molecular formula C12H18ClNO2S B2994917 [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine CAS No. 898081-20-4

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine

Cat. No.: B2994917
CAS No.: 898081-20-4
M. Wt: 275.79
InChI Key: OPSUIHXJVSQUBJ-UHFFFAOYSA-N
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Description

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine is an organic compound that features a sulfonyl group attached to a diethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine typically involves the sulfonylation of 4-chloro-2,5-dimethylphenyl with diethylamine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include sulfonyl chlorides and bases such as triethylamine. The reaction is often performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Electrophilic Aromatic Substitution: Reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various sulfonamide derivatives.

Scientific Research Applications

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Chloro-2,5-dimethylphenyl)sulfonyl]methylamine
  • [(4-Chloro-2,5-dimethylphenyl)sulfonyl]ethylamine
  • [(4-Chloro-2,5-dimethylphenyl)sulfonyl]propylamine

Uniqueness

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine is unique due to its specific structural features, such as the presence of both a sulfonyl group and a diethylamine moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-chloro-N,N-diethyl-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2S/c1-5-14(6-2)17(15,16)12-8-9(3)11(13)7-10(12)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSUIHXJVSQUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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